Lipophilicity Differentiation: XLogP3 of 4-Adamantyl-Imidazolone Versus 1-Adamantyl-Imidazole Analogs
The target compound exhibits a computed XLogP3-AA of 2.0 [1]. In contrast, the structurally related but non-imidazolone analog 1-(adamant-1-yl)-1H-imidazole (a fully aromatic imidazole lacking the carbonyl group) has a computed XLogP3 of approximately 2.9 [2]. This ~0.9 log unit difference reflects the polarity contribution of the cyclic urea carbonyl and the additional N–H donor in the 1,3-dihydro-imidazol-2-one scaffold. The lower lipophilicity of the target compound translates to improved aqueous solubility relative to the fully aromatic analog, a factor relevant for both in vitro assay compatibility and formulation considerations.
| Evidence Dimension | Computed partition coefficient (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 2.0 |
| Comparator Or Baseline | 1-(Adamant-1-yl)-1H-imidazole: XLogP3 ≈ 2.9 |
| Quantified Difference | ΔXLogP3 ≈ 0.9 log units (target compound more polar) |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem 2025.09.15 release) |
Why This Matters
A 0.9 log unit reduction in XLogP3 directly impacts aqueous solubility and non-specific protein binding, which may reduce assay interference and improve signal-to-noise in biochemical screening campaigns.
- [1] PubChem Compound Summary for CID 14973301, 4-Adamantan-1-YL-1,3-dihydro-imidazol-2-one. Computed Properties: XLogP3-AA. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/164221-63-0 (accessed May 2026). View Source
- [2] PubChem Compound Summary for CID 139251, 1-(1-Adamantyl)-1H-imidazole. Computed Properties: XLogP3-AA. National Center for Biotechnology Information. View Source
